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molecular formula C10H22N2 B122779 Isophorone diamine CAS No. 2855-13-2

Isophorone diamine

Cat. No. B122779
M. Wt: 170.3 g/mol
InChI Key: RNLHGQLZWXBQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119613

Procedure details

As in Example 8, a preadduct is prepared from 21 parts, by weight, of a polyester of adipic acid and 1,6-hexane diol (hydroxyl number 134.1; acid number 0.7) and 12.05 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethyl cyclohexane by heating the mixture for 3 hours at 100° C. After dilution with 61.1 parts, by weight, of carbon tetrachloride, the solution is maintained at a temperature of 70° C. The mixture is reacted to form a polyurethane-polyurea in the same way as in Example 1, 1.628 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture by means of a pinned disc mixer following the preheater and the reactor being heated using saturated steam under 25 bars pressure. A 25% solution in isopropanol-toluene-methyl glycol acetate (50:37:13) prepared immediately after the production of the reaction product has a viscosity of 10,190 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 13220 cP/20° C.
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCC(O)=O.C(O)CCCCCO.[N:19]([CH:22]1[CH2:27][C:26]([CH3:29])([CH3:28])[CH2:25][C:24]([CH2:31][N:32]=C=O)([CH3:30])[CH2:23]1)=C=O>C(Cl)(Cl)(Cl)Cl>[NH2:19][CH:22]1[CH2:27][C:26]([CH3:28])([CH3:29])[CH2:25][C:24]([CH2:31][NH2:32])([CH3:30])[CH2:23]1

Inputs

Step One
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(C)C)(C)CN=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1CC(CC(C1)(C)C)(C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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